molecular formula C30H42O8 B2717997 12-Hydroxyganoderic acid D CAS No. 942950-96-1

12-Hydroxyganoderic acid D

Cat. No. B2717997
CAS RN: 942950-96-1
M. Wt: 530.658
InChI Key: LCIUOVOXWPIXOR-XVJDZZDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Hydroxyganoderic acid D is a triterpenoid extracted from Ganoderma lucidum . It is one of the most abundant triterpenoids of Ganoderma lucidum and can be viewed as a marker component for evaluating its quality .


Synthesis Analysis

The synthesis of 12-Hydroxyganoderic acid D involves the use of high molecular weight poly samples with variable monomer ratios using methyl 12-hydroxystearate . It has been reported in various Ganoderma species during recent decades .


Molecular Structure Analysis

The molecular formula of 12-Hydroxyganoderic acid D is C30H42O8 and it has a molecular weight of 530.65 g/mol . The structure of this compound includes several carbonyl groups or hydroxyl groups and carbon atoms .


Chemical Reactions Analysis

The main metabolic soft spots of 12-Hydroxyganoderic acid D are 3, 7, 11, 15, 23-carbonyl groups (or hydroxyl groups) and 12, 20, 28 (29)-carbon atoms . Ganoderic acid C2 and 7β,15-dihydroxy-3,11,23-trioxo-lanost-26-oic acid are two main reduction metabolites of 12-Hydroxyganoderic acid D .


Physical And Chemical Properties Analysis

12-Hydroxyganoderic acid D is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Safety And Hazards

According to the Material Safety Data Sheet, it is recommended to wash thoroughly after handling 12-Hydroxyganoderic acid D. Avoid contact with eyes, skin, and clothing. Also, avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

(6R)-6-[(5R,7S,10S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,25?,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIUOVOXWPIXOR-IGWWZKADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C(C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Hydroxyganoderic acid D

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